N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide
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Overview
Description
N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide is a chemical compound with the molecular formula C11H17N3O It is characterized by the presence of an aminophenyl group, a dimethylamino group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide typically involves the reaction of 4-aminobenzylamine with dimethylaminoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated monitoring systems, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
- Acetamide, N-(4-aminophenyl)-
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
925920-83-8 |
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Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C11H17N3O/c1-14(2)8-11(15)13-7-9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) |
InChI Key |
PWIXUFUPPPSBEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NCC1=CC=C(C=C1)N |
Origin of Product |
United States |
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